Technical Whitepaper: N-Benzoyl-L-Tryptophan (CAS 4302-66-3)
Technical Whitepaper: N-Benzoyl-L-Tryptophan (CAS 4302-66-3)
A Structural Scaffold for Cholecystokinin Antagonism and Protease Kinetics
Executive Summary
N-Benzoyl-L-Tryptophan (Bz-L-Trp-OH) is a modified amino acid derivative that serves as a critical pharmacophore in the study of neuropeptide signaling and enzyme kinetics.[1] Unlike its parent amino acid, L-tryptophan, the N-benzoylated form exhibits enhanced hydrophobic character, allowing it to act as a competitive antagonist at cholecystokinin (CCK) receptors and as a specific probe for the hydrophobic binding pockets of serine proteases like chymotrypsin. This guide provides a rigorous technical overview of its physicochemical properties, a validated synthesis protocol, and its application in pharmacological assays.[2]
Physicochemical Architecture
The structural integrity of N-Benzoyl-L-Tryptophan relies on the π-π stacking potential between the indole ring of the tryptophan side chain and the benzoyl moiety. This "aromatic sandwich" capability is central to its biological recognition.[2]
Table 1: Core Physicochemical Profile
| Property | Specification | Notes |
| CAS Number | 4302-66-3 | Specific to the L-isomer |
| Molecular Formula | C₁₈H₁₆N₂O₃ | |
| Molecular Weight | 308.33 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 88 – 93 °C | Value varies with solvent of crystallization (e.g., aq.[1] EtOH) |
| Specific Rotation | Concentration: 1% in DMF | |
| Solubility | Soluble in DMF, DMSO, Ethanol, dilute NaOH | Practically insoluble in water at neutral pH |
| pKa | ~3.4 (Carboxyl), ~10.5 (Indole NH) | Estimated values |
Synthetic Pathways & Manufacturing
The synthesis of N-Benzoyl-L-Tryptophan is classically achieved via the Schotten-Baumann reaction. This biphasic system is preferred for its ability to scavenge the HCl byproduct immediately, driving the equilibrium toward amide formation while protecting the acid-labile indole ring from harsh conditions.
3.1. Validated Protocol: Schotten-Baumann Acylation
Objective: Synthesis of N-Benzoyl-L-Tryptophan from L-Tryptophan and Benzoyl Chloride.
Reagents:
-
L-Tryptophan (20.4 g, 100 mmol)[2]
-
Benzoyl Chloride (14.0 g, 100 mmol)[2]
-
Sodium Hydroxide (2N solution)[2]
-
Hydrochloric Acid (2N solution)[2]
-
Ethanol (for recrystallization)[2]
Step-by-Step Methodology:
-
Solubilization: Dissolve L-Tryptophan (100 mmol) in 100 mL of 2N NaOH. Chill the solution to 0–5 °C in an ice bath. Rationale: Low temperature minimizes hydrolysis of the benzoyl chloride reagent.[2]
-
Acylation: Add Benzoyl Chloride (100 mmol) dropwise over 30 minutes while simultaneously adding an additional 50 mL of 2N NaOH to maintain pH > 9. Critical Control Point: The reaction must remain alkaline to keep the amine nucleophilic and neutralize the HCl generated.
-
Reaction: Stir vigorously at room temperature for 2 hours. The solution should remain clear to slightly cloudy.
-
Precipitation: Acidify the mixture carefully with 2N HCl to pH 2–3. The crude N-Benzoyl-L-Tryptophan will precipitate as a white solid. Note: Do not drop pH below 1 to avoid potential degradation of the indole.
-
Purification: Filter the precipitate and wash with cold water (3 x 50 mL). Recrystallize from aqueous ethanol (EtOH:H₂O, 1:[2]1) to yield needle-like crystals.
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
3.2. Reaction Workflow Diagram
Figure 1: Schotten-Baumann synthesis workflow ensuring high enantiomeric purity.
Analytical Validation
To ensure the compound is suitable for biological assays, the following analytical benchmarks must be met.
-
HPLC: Column C18 (5 µm, 4.6 x 250 mm); Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient 20% to 80%; UV Detection at 280 nm.[2] Purity should be >98%.
-
1H NMR (DMSO-d6, 400 MHz):
Mechanistic Pharmacology
5.1. Cholecystokinin (CCK) Receptor Antagonism
N-Benzoyl-L-Tryptophan functions as a scaffold for CCK receptor antagonists. It mimics the C-terminal tryptophan residue of the endogenous CCK octapeptide.
-
Mechanism: Competitive antagonism.[2] The benzoyl group mimics the hydrophobic environment required by the CCK-A receptor pocket, preventing the native peptide from inducing the conformational change necessary for G-protein coupling.
-
Potency: While less potent than its derivative glutaramic acid or benzotript (N-p-chlorobenzoyl-L-tryptophan), it serves as the essential core structure for structure-activity relationship (SAR) studies.
5.2. Chymotrypsin Interaction
This compound is a classic probe for the S1 specificity pocket of chymotrypsin.[2]
-
Interaction: The indole side chain inserts into the hydrophobic S1 pocket (tosyl hole), while the benzoyl group interacts with the S2 subsite.
-
Kinetics: It acts as a substrate (slow hydrolysis) or a competitive inhibitor depending on the assay pH and the presence of activated esters (e.g., p-nitroanilide derivatives).
5.3. Pharmacophore Interaction Diagram[2]
Figure 2: Pharmacophore mapping of N-Benzoyl-L-Tryptophan binding to hydrophobic receptor pockets.
Handling & Stability
-
Storage: Store at +2°C to +8°C. Desiccate to prevent hydrolysis.
-
Stability: Stable in solid form for >2 years. In solution (pH > 8), it is susceptible to slow hydrolysis of the amide bond; prepare fresh for kinetic assays.[2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 706492, Tryptophan-N-benzoyl. Retrieved from [Link][2]
-
Jensen, R. T., et al. (1986).[2] Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Biochimica et Biophysica Acta.[2] Retrieved from [Link]
-
Matalinska, J., et al. (2022).[2] Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor. Molecular and Cellular Neuroscience.[2] Retrieved from [Link]
